N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
CAS No.: 1251562-61-4
Cat. No.: VC4161844
Molecular Formula: C19H23N3O5S2
Molecular Weight: 437.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251562-61-4 |
|---|---|
| Molecular Formula | C19H23N3O5S2 |
| Molecular Weight | 437.53 |
| IUPAC Name | N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
| Standard InChI | InChI=1S/C19H23N3O5S2/c23-19(15-3-12-28-14-15)22-8-6-21(7-9-22)5-4-20-29(24,25)16-1-2-17-18(13-16)27-11-10-26-17/h1-3,12-14,20H,4-11H2 |
| Standard InChI Key | HMCSAPINJFVVPO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C4=CSC=C4 |
Introduction
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b]dioxine-6-sulfonamide is a complex organic compound that integrates multiple functional groups and heterocycles, making it a significant candidate in medicinal chemistry. This compound belongs to the sulfonamide class, known for its diverse biological activities, particularly in the development of pharmaceuticals targeting various diseases, including cancer.
Synthesis
The synthesis of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b]dioxine-6-sulfonamide typically involves several key steps, often requiring controlled conditions such as inert atmospheres to prevent oxidation and specific purification techniques like column chromatography to isolate the desired product effectively.
Characterization
The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and help in identifying any impurities.
Potential Applications
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b]dioxine-6-sulfonamide has potential applications in various fields, particularly in the development of pharmaceuticals. Its complex structure suggests it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action for this compound may involve its interaction with specific biological targets. Further studies using molecular docking simulations could elucidate specific binding affinities and interactions with target proteins, providing insights into its potential therapeutic uses.
Data Table: Comparison of Related Sulfonamide Derivatives
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